![molecular formula C11H12BrNO2 B2997320 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 188532-99-2](/img/structure/B2997320.png)
3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
“3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 188532-99-2 . It has a molecular weight of 270.13 and its IUPAC name is 3-bromo-1-(2-methoxyphenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO2/c1-15-10-5-3-2-4-9(10)13-7-6-8(12)11(13)14/h2-5,8H,6-7H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Enzymatic Synthesis
Pyrrolidin-2-one derivatives are important precursors in enzymatic synthesis processes. For example, they can be used in the bioreduction of ketones to produce key intermediates for pharmaceuticals .
Drug Discovery
The pyrrolidin-2-one scaffold is versatile and commonly used in drug discovery. It is involved in the synthesis of various alkaloids and unusual β-amino acids such as statins and their derivatives .
Antimicrobial Agents
Compounds containing pyrrolidin-2-one have shown antimicrobial effects against bacteria like S. aureus, E. coli, and fungi like C. albicans .
Molecular Docking Studies
Pyrrolidin-2-one derivatives are used in molecular docking studies to explore their potential as anti-HIV agents among other pharmacological activities .
Synthesis Strategies
In synthetic chemistry, pyrrolidin-2-one structures are used as a basis for developing synthetic strategies, including ring construction from different cyclic or acyclic precursors .
Novel Antibacterial Agents
The structural framework of pyrrolidin-2-one is significant in the development of new antibacterial agents with mechanisms of action different from traditional antibiotics .
Efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanone A brief review of the biological potential of indole derivatives An Overview on Biological Importance of Pyrrolone and Pyrrolidine Derivatives Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Therapeutics Synthesis, characterization, docking study and antimicrobial activity
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with various targets, depending on their specific substitutions and overall molecular structure .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the biological activities associated with pyrrolidine derivatives, it is plausible that the compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-5-3-2-4-9(10)13-7-6-8(12)11(13)14/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLECSZULVRGCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one |
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